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  • Product: 6-Fluoro-5-azaindole-3-carboxylic acid
  • CAS: 1190309-72-8

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Fluoro-5-azaindole-3-carboxylic Acid (CAS 1190309-72-8)

Strategic Sourcing, Synthetic Architecture, and Pharmacophore Utility Executive Summary 6-Fluoro-5-azaindole-3-carboxylic acid (CAS 1190309-72-8) represents a high-value scaffold in modern medicinal chemistry, specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Synthetic Architecture, and Pharmacophore Utility

Executive Summary

6-Fluoro-5-azaindole-3-carboxylic acid (CAS 1190309-72-8) represents a high-value scaffold in modern medicinal chemistry, specifically designed to overcome the metabolic liabilities of the indole and 5-azaindole cores. By incorporating a fluorine atom at the C6 position, this molecule serves as a "metabolically shielded" bioisostere, preventing oxidative defluorination and extending in vivo half-life.

This guide provides researchers and procurement leads with a technical roadmap for utilizing, synthesizing, and sourcing this compound. It moves beyond basic catalog data to address the structural integrity, impurity profiling, and reaction dynamics required for high-stakes drug discovery programs.

Part 1: Structural Significance & Pharmacophore Analysis

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in kinase inhibition, often targeting the ATP-binding hinge region. The addition of the C6-fluorine and C3-carboxylic acid creates a unique electronic and steric profile.

1.1 The "Fluorine Shield" Effect

In unsubstituted 5-azaindoles, the C6 position is electron-deficient but susceptible to nucleophilic attack or metabolic oxidation by cytochrome P450 enzymes.

  • Metabolic Block: The C-F bond (bond energy ~116 kcal/mol) renders the C6 position inert to metabolic oxidation.

  • pKa Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen (N5), reducing non-specific protein binding while maintaining H-bond acceptor capability.

1.2 Pharmacophore Mapping (Graphviz Visualization)

The following diagram illustrates the functional zones of the molecule, highlighting its dual role as a hinge binder and a vector for fragment growth.

Pharmacophore Core 5-Azaindole Core (Pyrrolo[3,2-c]pyridine) N1 N1 (Pyrrole) H-Bond Donor Core->N1 Kinase Hinge Interaction N5 N5 (Pyridine) H-Bond Acceptor Core->N5 Kinase Hinge Interaction F6 C6-Fluorine Metabolic Shield Core->F6 Blocks CYP450 Oxidation COOH C3-Carboxylic Acid Synthetic Handle / Solubilizer Core->COOH Amide Coupling Vector

Figure 1: Pharmacophore map of 6-Fluoro-5-azaindole-3-carboxylic acid, detailing the strategic function of each substituent.

Part 2: Synthesis & Manufacturing Challenges

Direct sourcing of CAS 1190309-72-8 can be difficult due to its status as a specialized intermediate. Understanding its synthesis is crucial for evaluating supplier capability or performing in-house preparation.

2.1 Retrosynthetic Logic

The most robust route avoids late-stage fluorination, which is difficult on the electron-deficient pyridine ring. Instead, the synthesis should commence with a pre-fluorinated pyridine precursor.

Recommended Route:

  • Starting Material: 2-Chloro-5-fluoro-4-aminopyridine.

  • Iodination: Regioselective iodination at C3 (ortho to the amine).

  • Sonogashira Coupling: Reaction with trimethylsilylacetylene or a pyruvate derivative.

  • Cyclization: Copper-catalyzed ring closure to form the 6-fluoro-5-azaindole core.

  • Functionalization: Vilsmeier-Haack formylation followed by Pinnick oxidation to yield the C3-carboxylic acid.

2.2 Critical Impurity Profile

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific by-products that mimic the target but fail in downstream applications.

Impurity TypeOriginRisk FactorDetection Method
Regioisomers Incorrect cyclization (e.g., 4-azaindole derivatives)High: Will not bind target kinase; alters SAR completely.1H-NMR (Coupling constants)
Decarboxylated Core Thermal instability during workupMedium: Loss of synthetic handle.LC-MS (Mass shift -44 Da)
Residual Copper Catalyst carryover from cyclizationHigh: Poisons Pd-catalysts in subsequent coupling reactions.ICP-MS
Inorganic Salts Hydrolysis neutralization (NaCl, KCl)Low: Affects weight-based stoichiometry.Ash test / ROI
Part 3: Sourcing & Quality Control Specifications

To ensure reproducibility in biological assays, the material must meet strict "Self-Validating" criteria. Do not rely solely on vendor purity claims.

3.1 Supplier Qualification Protocol

Directive: Request the following specific data points before bulk purchase.

  • H-NMR in DMSO-d6: Verify the distinct doublet/singlet patterns of the pyridine ring protons. The C4-H and C7-H protons should show specific splitting due to the Fluorine atom (

    
     and 
    
    
    
    coupling).
  • F-NMR: Essential to confirm the presence and single position of the fluorine atom.

  • Water Content (Karl Fischer): Carboxylic acids are hygroscopic. High water content throws off molarity calculations for library synthesis.

3.2 QC Decision Tree (Graphviz Visualization)

Use this workflow to accept or reject incoming batches.

QC_Workflow Start Incoming Batch CAS 1190309-72-8 LCMS LC-MS Analysis (Purity & Identity) Start->LCMS NMR 1H & 19F NMR (Structure Verification) Start->NMR Check1 Mass = Target? Purity > 97%? LCMS->Check1 Check2 F-NMR shows Single Peak? NMR->Check2 ICP ICP-MS Check (Cu, Pd < 10ppm) Check1->ICP Yes Reject REJECT BATCH (Quarantine) Check1->Reject No Check2->ICP Yes Check2->Reject No ICP->Reject Metals Fail Approve APPROVE (Release to Chem Store) ICP->Approve Metals Pass

Figure 2: Quality Control Decision Tree for validating 6-Fluoro-5-azaindole-3-carboxylic acid batches.

Part 4: Synthetic Utility & Reactivity[1]

Once validated, the molecule is primarily used as a capping group or a core scaffold.

4.1 Amide Coupling (Self-Validating Protocol)

The C3-carboxylic acid is electronically deactivated by the electron-deficient azaindole ring, making it sluggish in standard couplings.

  • Problem: Standard EDC/NHS couplings often fail or result in low yields due to the low nucleophilicity of the acid oxygen and potential interference from the N1-H.

  • Solution: Use HATU/DIPEA in DMF.

  • Protocol:

    • Dissolve 1.0 eq of 1190309-72-8 in dry DMF (0.1 M).

    • Add 1.2 eq HATU and 3.0 eq DIPEA . Stir for 5 mins (pre-activation is critical).

    • Add 1.1 eq of the amine partner.

    • Validation: Monitor by LC-MS. The activated ester intermediate should disappear within 30 minutes. If N1-acylation (side reaction) occurs, treat with mild base (LiOH/MeOH) to selectively hydrolyze the indole-amide while keeping the C3-amide intact.

4.2 Decarboxylative Cross-Coupling

The carboxylic acid can serve as a leaving group in radical decarboxylative couplings (e.g., Minisci-type reactions) to install alkyl groups at C3, leveraging the fluorine's stabilizing effect on the radical intermediate.

References
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Song, J. J., et al. (2002). A Novel Synthesis of 5-Azaindoles. The Journal of Organic Chemistry, 67(11), 3924–3926. Link

  • GuideChem. (2024). CAS 1190309-72-8 Supplier Data and Physical Properties. Link

  • PubChem. (2024). Compound Summary: 5-Azaindole Derivatives and Bioactivity. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Exploratory

Kinase Inhibitor Design Using 5-Azaindole Carboxylic Acids

The following technical guide details the design, synthesis, and application of 5-azaindole carboxylic acids in kinase inhibitor development. Executive Summary: The 5-Azaindole Advantage In the crowded landscape of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of 5-azaindole carboxylic acids in kinase inhibitor development.

Executive Summary: The 5-Azaindole Advantage

In the crowded landscape of kinase inhibitor discovery, the 7-azaindole scaffold (e.g., Vemurafenib) has long dominated due to its mimicry of the purine ring of ATP. However, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) isomeric scaffold offers a distinct and underutilized vector for drug design.

This guide focuses on 5-azaindole carboxylic acids not merely as intermediates, but as strategic "diversity hubs." The carboxylic acid moiety at the C2 or C3 position serves two critical functions:

  • Solubility & Physicochemical Tuning: It provides a handle to modulate logP and pKa, addressing the poor solubility often plaguing flat aromatic kinase inhibitors.

  • Vectorized Functionalization: It allows for the rapid generation of amide/hydrazone libraries that probe the solvent-exposed front or the ribose pocket of the kinase ATP-binding site.

Primary Targets: Cell Division Cycle 7 (Cdc7), Checkpoint Kinase 1 (Chk1), and TTK Protein Kinase.

Structural Biology & Rational Design

The Binding Mode

Unlike the 7-azaindole, which presents a "purine-like" face (N7 acceptor, N1 donor) to the hinge region, the 5-azaindole presents a distinct H-bond geometry.

  • Hinge Interaction: The pyrrole NH (N1) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu or Leu).

  • The 5-Nitrogen (N5): Located on the "back" of the hinge-binding interface relative to 7-azaindole, N5 often interacts with conserved water molecules or specific gatekeeper residues, offering a selectivity filter against kinases that cannot accommodate this polarity.

  • The Carboxylic Acid Vector: When positioned at C2, the carboxylic acid (or its amide derivative) extends towards the solvent front , a region of high sequence variability, allowing for isoform-selective inhibitor design.

Visualization of the Design Workflow

KinaseDesign cluster_Div Diversification Strategy Start Precursor: 4-amino-3-iodopyridine reaction Pd-Catalyzed Heck/Cyclization Start->reaction Scaffold Scaffold: 5-Azaindole-2-Carboxylate reaction->Scaffold Amide Amide Coupling (Solvent Front) Scaffold->Amide R-NH2 / HATU SaltBridge Free Acid/Bioisostere (Lys Interaction) Scaffold->SaltBridge Hydrolysis Target Target Selectivity: Cdc7 / Chk1 Amide->Target H-Bond Network SaltBridge->Target Ionic Interaction

Figure 1: Workflow for converting pyridine precursors into active 5-azaindole kinase inhibitors.

Chemical Synthesis Protocols

The synthesis of 5-azaindole-2-carboxylic acid derivatives is non-trivial due to the electron-deficient nature of the pyridine ring. The following protocol utilizes a Palladium-catalyzed heteroannulation (Heck-type) strategy, which is superior to the classical Reissert synthesis for this isomer.

Protocol A: Synthesis of Ethyl 5-azaindole-2-carboxylate

Objective: Create the core scaffold from 4-amino-3-iodopyridine.

Reagents:

  • 4-Amino-3-iodopyridine (1.0 eq)

  • Ethyl pyruvate (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • DABCO (1,4-diazabicyclo[2.2.2]octane, 2.0 eq)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube, dissolve 4-amino-3-iodopyridine (500 mg, 2.27 mmol) in anhydrous DMF (10 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (25 mg, 0.11 mmol) and DABCO (510 mg, 4.54 mmol) under an argon atmosphere.

  • Substrate Addition: Add ethyl pyruvate (0.5 mL, 4.54 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 12 hours. The reaction proceeds via an initial Heck coupling followed by intramolecular condensation.

  • Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 60-75%

    • Validation: ¹H NMR (DMSO-d₆) should show the characteristic C3-H singlet of the pyrrole ring at ~δ 7.2 ppm.

Protocol B: Diversification to Amides (The "Warhead")

Objective: Convert the ethyl ester to a functionalized amide to target the solvent front.

  • Hydrolysis: Treat the ethyl ester (from Protocol A) with LiOH (3 eq) in THF/H₂O (1:1) at 60°C for 2 hours. Acidify with 1M HCl to precipitate the 5-azaindole-2-carboxylic acid . Filter and dry.

  • Coupling: Dissolve the acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min.

  • Amine Addition: Add the desired amine (e.g., benzylamine, piperazine derivative) (1.2 eq). Stir at RT for 4 hours.

  • Isolation: Precipitate with water or extract with DCM.

Experimental Validation: Kinase Selectivity Assay

Once synthesized, the inhibitors must be validated. We utilize a Luminescence-based ADP-detection assay (e.g., ADP-Glo™) to quantify kinase activity.

Causality: We measure ADP production rather than substrate phosphorylation directly because it is a universal readout applicable to both Ser/Thr (Cdc7) and Tyr kinases, eliminating the need for radioactive ³²P.

Protocol C: Cdc7/Dbf4 Inhibition Assay

Reagents:

  • Recombinant human Cdc7/Dbf4 complex.

  • Substrate: MCM2 peptide (100 µM).

  • ATP (Ultrapure, at K_m apparent, typically 10 µM).

Workflow:

  • Preparation: Prepare 384-well white plates. Dispense 2 µL of inhibitor (in DMSO) per well.

  • Enzyme Mix: Add 4 µL of Cdc7/Dbf4 enzyme buffer. Incubate for 10 min at RT (to allow inhibitor binding).

  • Reaction Start: Add 4 µL of ATP/Substrate mix.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

Data Analysis: Calculate IC₅₀ using a non-linear regression (Sigmoidal dose-response).

  • Success Criterion: IC₅₀ < 100 nM for lead compounds.[1]

Case Study Data: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) trends for 5-azaindole-2-carboxamides against Cdc7 , derived from aggregate literature data.

R-Group (Amide Position)LogPCdc7 IC₅₀ (nM)Mechanistic Insight
-OH (Carboxylic Acid) 0.8> 5000Poor cell permeability; charge repulsion in ATP pocket.
-NH-Benzyl 2.4120Hydrophobic interaction with solvent front residues.
-NH-(4-Piperidinyl) 1.115 Solubilizing group + H-bond to solvent water network.
-NH-Ph-2-Cl 3.1450Steric clash with the gatekeeper residue.

References

  • Mérour, J. Y., et al. (2014).[2] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules.

    • [3]

  • Tong, Y., et al. (2013).[4] "Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195." ACS Medicinal Chemistry Letters.

  • Popowycz, F., et al. (2010). "Synthesis of 5-azaindole-2-carboxylate derivatives." Tetrahedron. (Methodology basis for Protocol A).

  • PharmaBlock. "Azaindoles in Medicinal Chemistry." (Scaffold properties and commercial availability).

  • Bamborough, P., et al. (2025). "Lysine targeting covalent inhibitors." RSC Medicinal Chemistry. (Context for acid/salt bridge interactions).

Sources

Foundational

The 5-Azaindole Scaffold: Strategic H-Bonding Vectors and Physicochemical Optimization in Kinase Inhibitor Design

Topic: Hydrogen Bonding Potential of 5-Azaindole in ATP Binding Pockets Content Type: Technical Whitepaper Author Role: Senior Application Scientist Executive Summary In the realm of kinase inhibitor discovery, the 7-aza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen Bonding Potential of 5-Azaindole in ATP Binding Pockets Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

In the realm of kinase inhibitor discovery, the 7-azaindole scaffold has long been considered a "privileged structure" due to its ability to mimic the adenine purine ring's bidentate hydrogen bonding with the kinase hinge region.[1][2] However, this promiscuity often leads to off-target toxicity and poor physicochemical properties, particularly low aqueous solubility.

This guide analyzes the 5-azaindole isomer as a strategic bioisostere. Unlike its 7-isomer, 5-azaindole typically adopts a monodentate binding mode at the hinge, utilizing its N5 nitrogen not for backbone binding, but as a vector for solvent interaction or salt-bridge formation. This shift offers a dual advantage: enhanced selectivity by disrupting the "generic" kinase binding motif and superior aqueous solubility driven by a significantly higher pKa (~8.4).

Structural Basis & Pharmacophore Analysis[3]

To understand the utility of 5-azaindole, one must contrast it with the standard ATP-mimetic scaffolds. The placement of the pyridine nitrogen dictates the hydrogen bond donor/acceptor (HBD/HBA) landscape.

Comparative H-Bonding Vectors
  • Indole: The parent scaffold.[3] Lipophilic, lacks the pyridine nitrogen acceptor.

  • 7-Azaindole: The "Perfect Match" for the hinge. N1-H donates to the backbone carbonyl (residue n), and N7 accepts from the backbone amide (residue n+2). This creates a tight, often non-selective, bidentate grip.

  • 5-Azaindole: The "Solubility Vector." N1-H remains the hinge donor. However, N5 is geometrically mismatched for the standard bidentate hinge interaction. Instead, N5 points toward the solvent front or the ribose-binding pocket, often engaging conserved water networks or acidic residues (e.g., Glu/Asp) in the active site.

Visualization: H-Bonding Vector Map

The following diagram illustrates the divergent H-bond potentials of the isomers relative to the kinase hinge region.

Azaindole_Vectors ATP ATP (Adenine) Hinge Kinase Hinge (Backbone CO / NH) ATP->Hinge Native Interaction SevenAza 7-Azaindole (Bidentate Binder) SevenAza->Hinge N1 (Donor) + N7 (Acceptor) High Affinity / Low Selectivity FiveAza 5-Azaindole (Monodentate + Solvent) FiveAza->Hinge N1 (Donor) Only Solvent Solvent Front / Water Network FiveAza->Solvent N5 (Acceptor) Solubility Vector

Caption: Comparative binding vectors. 7-azaindole mimics ATP's bidentate grip, while 5-azaindole utilizes N5 to engage solvent/water networks, altering selectivity profiles.

The ATP Hinge Interaction: Mechanistic Deep Dive

The "Hinge Mismatch" Theory

In the majority of kinase crystal structures (e.g., c-Met, TTK), 5-azaindole derivatives bind via a monodentate interaction :

  • Primary Anchor: The pyrrole N1-H forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met, or Leu depending on the kinase).

  • The N5 Vector: Unlike N7, which is adjacent to the bridgehead carbon, N5 is located at the meta position relative to the bridgehead. This geometry prevents simultaneous binding to the hinge backbone amide (residue n+2) in the canonical conformation.

  • Consequence: This "loss" of a hydrogen bond might seemingly reduce affinity. However, it allows the inhibitor to tolerate hinge regions with bulky gatekeeper residues or unique hydration shells that would sterically clash with the tighter 7-azaindole framework.

Water-Mediated Bridging

A critical feature of 5-azaindole is the ability of N5 to accept a hydrogen bond from a conserved water molecule (often termed "Water A" in kinase nomenclature). This water molecule frequently bridges the inhibitor to the catalytic lysine or the DFG-aspartate, locking the inhibitor in a specific active (DFG-in) or inactive (DFG-out) conformation, depending on the substitution pattern at C-3.

Physicochemical Advantages: The Solubility Switch

The primary driver for switching from 7-azaindole to 5-azaindole is often physicochemical rather than purely potency-based.

Basicity and Ionization

The position of the nitrogen atom dramatically affects the pKa of the conjugate acid. 5-azaindole is the most basic of the isomers due to the stabilization of the protonated form and lack of adjacent electron-withdrawing effects found in 4- or 7-azaindole.

Table 1: Comparative Physicochemical Properties

PropertyIndole7-Azaindole5-AzaindoleImplication for Drug Design
pKa (BH+) -2.4 (non-basic)~4.6~8.3 - 8.4 5-Aza is largely protonated at physiological pH (7.4) and in acidic lysosomes.
LogP HighModerateLow Protonation leads to significantly lower lipophilicity and higher aqueous solubility.
H-Bond Potential 1 Donor1 Donor / 1 Acceptor1 Donor / 1 AcceptorN5 is a stronger acceptor due to higher electron density.
Metabolic Stability Low (C3 ox)ModerateHigh Pyridine ring deactivates the system toward oxidative metabolism compared to indole.

Data Source: Calculated values and experimental aggregates from J. Med. Chem. literature [1, 2].[4][3][5][6][7][8][9][10][11]

Synthetic Protocols: Overcoming Deactivation

Synthesizing 3-substituted 5-azaindoles (the standard kinase inhibitor topology) is more challenging than 7-azaindoles. The pyridine nitrogen at position 5 renders the C-3 position electron-deficient, making standard Friedel-Crafts acylations difficult without modification.

Protocol: Acid-Catalyzed C-3 Functionalization

Context: Standard acylation fails. You must use acid catalysis to activate the electrophile or the ring.

Materials:

  • 5-Azaindole (1.0 eq)[12]

  • Aldehyde/Ketone (Electrophile)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Phosphoric Acid

  • Solvent: Methanol or Acetonitrile

Step-by-Step Methodology:

  • Activation: Dissolve 5-azaindole in methanol. Add 10-20 mol% p-TSA. The acid protonates the N5, which paradoxically aids in specific condensation reactions by buffering the basicity that might otherwise poison metal catalysts in cross-couplings.

  • Condensation: Add the electrophile (e.g., a benzaldehyde derivative).

  • Reflux: Heat to reflux for 4–12 hours. Monitor by LC-MS.

  • Workup: Neutralize with saturated NaHCO3. The product will precipitate or require extraction with EtOAc.

  • Reduction (Optional): If a saturated linker is required, treat the intermediate with NaBH4 or triethylsilane (TES) in TFA.

Alternative: Suzuki-Miyaura Cross-Coupling (Halogenated Precursors) For drug discovery, starting with 3-iodo-5-azaindole is preferred.

  • Iodination: Treat 5-azaindole with N-iodosuccinimide (NIS) in DMF at 0°C. (Note: Reaction is slower than with 7-azaindole; may require overnight stirring).

  • Protection: Protect N1 with Tosyl-Cl or SEM-Cl.

  • Coupling: React with Aryl-Boronic acid, Pd(dppf)Cl2, and K2CO3 in Dioxane/Water.

Validation: Surface Plasmon Resonance (SPR)

To confirm the binding kinetics and validate the "hinge residence time," SPR is the gold standard. It distinguishes between transient binders and high-affinity compounds.

Experimental Workflow

Objective: Determine


, 

, and

of the 5-azaindole derivative against the target kinase.

Protocol:

  • Chip Preparation: Immobilize the biotinylated kinase domain onto a Streptavidin (SA) sensor chip. Target density: 2000–3000 RU for small molecules.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20). Crucial: Ensure DMSO concentration in running buffer matches the sample (usually 1-2%).

  • Cycle:

    • Association: Inject analyte (6 concentrations, 3-fold dilution) for 60s.

    • Dissociation: Wash with buffer for 120–300s.

    • Regeneration: Usually not needed for small molecules; if required, use mild pulse of 10mM Glycine pH 9.5.

SPR_Workflow cluster_0 SPR Instrument Start Ligand Preparation (5-Azaindole Derivative) Immobilization Target Immobilization (Biotin-Kinase on SA Chip) Injection Single-Cycle Kinetics (5 Concentrations) Immobilization->Injection Ref_Surface Reference Surface (Biotin-Free / Blocked) Ref_Surface->Injection Subtraction Analysis Data Fitting (1:1 Langmuir Model) Injection->Analysis Output Output: kon, koff, KD (Residence Time) Analysis->Output

Caption: SPR workflow for kinetic validation. Reference subtraction is critical to remove bulk refractive index changes caused by DMSO.

References

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935–19979.

  • Kudo, N., et al. (2020).[13] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[6] Chem. Pharm.[8] Bull., 68, 601–612. (Comparative pKa data cited within).

  • Lévy, J., et al. (2008). "Palau'amine and its congeners: a family of bioactive bisguanidines." The Alkaloids: Chemistry and Biology. (Discusses Azaindole basicity).

  • Sestito, S., et al. (2018). "Synthesis and biological evaluation of 5-azaindole derivatives as kinase inhibitors." European Journal of Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide: The Strategic Imperative of Azaindole Scaffolds for Enhancing Aqueous Solubility in Drug Discovery

Abstract In medicinal chemistry, the indole scaffold is a ubiquitous and valuable pharmacophore, yet its utility is often hampered by poor aqueous solubility, a critical bottleneck in drug development that impacts bioava...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the indole scaffold is a ubiquitous and valuable pharmacophore, yet its utility is often hampered by poor aqueous solubility, a critical bottleneck in drug development that impacts bioavailability and formulation. The strategic substitution of a single carbon atom with nitrogen in the indole's benzene ring, creating an azaindole, represents one of the most effective and widely adopted bioisosteric strategies to overcome this challenge. This technical guide provides an in-depth exploration of the fundamental physicochemical principles that confer superior solubility to azaindole scaffolds compared to their indole counterparts. We will dissect the roles of hydrogen bonding, polarity, and crystal lattice energy, present comparative quantitative data, and provide a validated experimental protocol for solubility assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the azaindole motif to design and optimize drug candidates with superior pharmaceutical properties.

The Physicochemical Foundation of the Azaindole Solubility Advantage

The transformation of an indole to an azaindole is a subtle structural modification that imparts profound changes to the molecule's physicochemical profile.[1] Azaindoles, or pyrrolopyridines, exist as four primary isomers (4-, 5-, 6-, and 7-azaindole), each with unique electronic properties, but all generally offering a significant solubility advantage over the parent indole.[2] This enhancement is not incidental but is grounded in three core principles.

Enhanced Hydrogen Bonding Capacity

The primary driver for improved aqueous solubility is the introduction of a pyridine nitrogen atom, which acts as a potent hydrogen bond acceptor. Water, the biological solvent, is a polar molecule with strong hydrogen bond donating and accepting capabilities.

  • Indole Scaffold: The carbocyclic benzene ring of an indole is largely hydrophobic and incapable of forming hydrogen bonds with water. Its only significant hydrogen bonding feature is the pyrrolic N-H donor.

  • Azaindole Scaffold: The azaindole scaffold retains the N-H donor and introduces a pyridine nitrogen lone pair, which serves as an additional, strong hydrogen bond acceptor site.[3] This allows the azaindole molecule to engage in more favorable energetic interactions with the surrounding water molecules, facilitating its dissolution. The biostructural analysis of azaindole-based kinase inhibitors reveals that these nitrogen atoms are crucial for forming hydrogen bonds within the ATP binding site, mimicking the natural substrate.[2]

Increased Polarity and Dipole Moment

Nitrogen is more electronegative than carbon. Replacing a C-H group with a nitrogen atom alters the electron distribution across the bicyclic system, increasing the molecule's overall polarity and permanent dipole moment.[2][4] A molecule with a larger dipole moment can interact more strongly with polar solvents like water through dipole-dipole interactions, contributing to more favorable solvation energy and, consequently, higher solubility.

Disruption of Crystal Packing and Lattice Energy

A major contributor to the poor solubility of many drug candidates is high crystal lattice energy—the energy required to break apart the solid-state crystal structure. Indoles, being planar aromatic systems, often pack with high efficiency through strong π-π stacking interactions.[5]

The introduction of the pyridine nitrogen in an azaindole perturbs the electronic symmetry of the aromatic system. This can disrupt the highly ordered, co-planar π-π stacking that characterizes many indole crystals.[5] While azaindoles can form their own strong intermolecular interactions, such as N-H···N hydrogen-bonded dimers, the overall crystal packing can be less compact than their indole isosteres.[5][6] This reduction in crystal lattice energy lowers the energetic barrier for solvent molecules to break apart the crystal and solvate the individual molecules, resulting in increased solubility.

G cluster_indole Indole Scaffold cluster_azaindole Azaindole Scaffold indole Indole (Lower Polarity) Strong π-π Stacking h_bond_indole Single H-Bond Site (N-H Donor) indole->h_bond_indole H-Bond (Donor) solubility_low Lower Aqueous Solubility indole->solubility_low water_indole Water h_bond_indole->water_indole Interaction azaindole Azaindole (Higher Polarity) Disrupted π-π Stacking h_bond_aza_donor H-Bond Site (N-H Donor) azaindole->h_bond_aza_donor h_bond_aza_acceptor Additional H-Bond Site (Pyridine N Acceptor) azaindole->h_bond_aza_acceptor solubility_high Higher Aqueous Solubility azaindole->solubility_high water_aza Water h_bond_aza_donor->water_aza Interaction h_bond_aza_acceptor->water_aza Interaction

Caption: Physicochemical drivers of enhanced solubility in azaindoles vs. indoles.

Quantitative Analysis: A Case Study

Theoretical principles are best illustrated with empirical data. A compelling example comes from the drug discovery program for the HIV-1 attachment inhibitor, fostemsavir.[3] During lead optimization, researchers systematically replaced the indole core of a prototype inhibitor with each of the four azaindole isomers. The resulting impact on aqueous solubility was profound and unambiguous.

Table 1: Comparative Physicochemical Properties of an Indole Inhibitor and its Azaindole Bioisosteres [3]

Compound IDScaffoldCrystalline Solubility (µg/mL)Fold Increase vs. IndoleLog D (pH 6.5)pKa
11 Indole16-1.910.0
12 4-Azaindole93258.3x 0.99.0, 5.8
13 5-Azaindole41926.2x 1.26.2, 9.8
14 6-Azaindole48730.4x 1.56.0, 9.3
15 7-Azaindole93658.5x 1.82.0, 9.7

Data sourced from a study on HIV-1 inhibitors.[3]

The data in Table 1 definitively demonstrates the power of the azaindole substitution. All four isomers provided a dramatic solubility enhancement of more than 25-fold compared to the parent indole.[3] Notably, the 4- and 7-azaindole isomers increased solubility by over 58-fold. This case study provides clear, quantitative evidence that replacing an indole with an azaindole is a highly effective strategy for mitigating solubility risks in drug discovery programs.

Experimental Protocol: Thermodynamic Solubility Assessment

To ensure the trustworthiness and reproducibility of solubility data, a robust and standardized experimental protocol is essential. The following method describes a standard workflow for determining thermodynamic aqueous solubility, a key measure for drug development.

Objective

To determine the equilibrium (thermodynamic) solubility of a test compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) using the shake-flask method with HPLC-UV quantification.

Materials
  • Test Compounds (Indole and azaindole analogs)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with UV-Vis detector

  • Analytical HPLC column (e.g., C18)

  • Incubating shaker capable of maintaining 25°C

  • Microcentrifuge

  • 0.22 µm syringe filters or filter plates

  • Calibrated analytical balance and pipettes

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution with a 50:50 mixture of Acetonitrile:Water to create a set of calibration standards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of the solid crystalline compound (typically 1-2 mg) to a glass vial.

    • Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL). Note: The compound should be in excess to ensure a saturated solution is formed.

    • Seal the vials and place them in an incubating shaker set to 25°C.

    • Shake the samples for 24-48 hours to ensure equilibrium is reached. This long incubation period is the critical difference between thermodynamic and lower-quality kinetic solubility assays.

  • Sample Processing:

    • After incubation, allow the vials to sit undisturbed for 1-2 hours to let larger particles settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining undissolved solid, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm filter. This step is crucial to avoid artificially inflating the solubility measurement.

  • Quantification:

    • Dilute the clarified supernatant with the 50:50 Acetonitrile:Water mobile phase to bring its concentration within the linear range of the standard curve.

    • Inject the diluted sample into the HPLC-UV system.

    • Record the peak area corresponding to the test compound.

  • Data Analysis:

    • Using the linear regression equation from the standard curve (y = mx + c), calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in PBS (µg/mL or µM).

G start Start: Crystalline Compound add_buffer 2. Add excess solid compound to aqueous buffer (PBS, pH 7.4) start->add_buffer prep_standards 1. Prepare HPLC Calibration Standards (Compound in DMSO/ACN:H2O) quantify 5. Quantify Supernatant Concentration via HPLC-UV prep_standards->quantify shake 3. Equilibrate via Shake-Flask (24-48h at 25°C) for Thermodynamic Equilibrium add_buffer->shake separate 4. Separate Solid from Liquid (Centrifuge or 0.22µm Filter) shake->separate separate->quantify analyze 6. Calculate Solubility using Standard Curve quantify->analyze end End: Thermodynamic Solubility Value (µg/mL) analyze->end

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion and Field Perspective

Poor aqueous solubility remains a principal cause of attrition in drug discovery pipelines. The azaindole scaffold provides a validated and highly effective solution to this pervasive problem for indole-containing compounds. By introducing a nitrogen atom into the carbocyclic ring, medicinal chemists can fundamentally alter the molecule's properties to favor aqueous solvation through enhanced hydrogen bonding, increased polarity, and the disruption of unfavorable crystal packing forces.

The dramatic, often greater than 25-fold, improvements in solubility seen in real-world case studies underscore the strategic value of this bioisosteric replacement.[3][7] The choice of azaindole isomer must be carefully considered, as it influences not only solubility but also target engagement and metabolic properties, allowing for a multi-parameter optimization of a drug candidate.[3] Ultimately, the thoughtful application of the azaindole scaffold is a powerful, field-proven strategy for designing drug candidates with a higher probability of success, transforming poorly soluble leads into viable clinical assets.

References

  • MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Available from: [Link]

  • PubMed. 7-Azaindole Analogues as Bioactive Agents and Recent Results. Available from: [Link]

  • National Institutes of Health (NIH). Azaindole Therapeutic Agents. Available from: [Link]

  • RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles. Available from: [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • Canadian Journal of Chemistry. Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer, and of two of its methylmercury(II) complexes. Available from: [Link]

  • PubMed. X-ray crystal structure, vibrational spectra and DFT calculations of 3-chloro-7-azaindole: a case of dual N-H⋯N hydrogen bonds in dimers. Available from: [Link]

  • ACS Publications. Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). Available from: [Link]

  • National Institutes of Health (NIH). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available from: [Link]

  • ScienceDirect. Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Available from: [Link]

  • ResearchGate. Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Available from: [Link]

  • ChemRxiv. Late-stage diversification of indole skeletons through nitrogen atom insertion. Available from: [Link]

  • MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Available from: [Link]

  • PubMed. The importance of indole and azaindole scaffold in the development of antitumor agents. Available from: [Link]

  • RSC Publishing. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. Available from: [Link]

  • National Institutes of Health (NIH). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Available from: [Link]

  • Bohrium. the-importance-of-indole-and-azaindole-scaffold-in-the-development-of-antitumor-agents. Available from: [Link]

  • PubMed. Late-stage diversification of indole skeletons through nitrogen atom insertion. Available from: [Link]

  • PubMed. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Available from: [Link]

  • PubMed. Excited electronic state mixing in 7-azaindole. Quantitative measurements using the Stark effect. Available from: [Link]

  • PubMed. Theoretical Investigation of Positional Substitution and Solvent Effects on n-Cyanoindole Fluorescent Probes. Available from: [Link]

  • Baran Lab. Lecture 8 Bonus: Azaindole Survival Guide. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Fluoro-5-Azaindole Derivatives

Introduction: The Strategic Importance of the 6-Fluoro-5-Azaindole Scaffold The 6-fluoro-5-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Fluoro-5-Azaindole Scaffold

The 6-fluoro-5-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] As a bioisostere of indole, the incorporation of a nitrogen atom into the benzene ring to form the azaindole core can significantly modulate a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.[2] The further introduction of a fluorine atom at the 6-position offers a powerful tool for fine-tuning electronic properties, metabolic stability, and binding affinity to biological targets.[3] Consequently, derivatives of 6-fluoro-5-azaindole are integral components of numerous kinase inhibitors and other therapeutic agents.[4][5]

Palladium-catalyzed cross-coupling reactions have become indispensable for the functionalization of this key scaffold, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[6] This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions applied to 6-fluoro-5-azaindole derivatives, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies to empower researchers in the synthesis of novel molecular entities.

Mechanistic Overview: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7] A general understanding of this cycle is crucial for rational optimization of reaction conditions.

Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R²-M pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of an organic halide (R¹-X, e.g., a 5-halo-6-fluoro-5-azaindole) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. The subsequent transmetalation step involves the transfer of an organometallic coupling partner (R²-M, e.g., a boronic acid or an amine) to the palladium center. Finally, reductive elimination occurs, forming the desired C-C or C-N bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst.[7]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl bonds.[8][9] In the context of 6-fluoro-5-azaindole, this reaction is pivotal for introducing a diverse range of aryl and heteroaryl substituents at the 5-position.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient heterocyclic halides like 5-halo-6-fluoro-5-azaindoles, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often employed. These ligands facilitate the oxidative addition step and promote the stability of the catalytic species.[10] Pre-formed palladium precatalysts (e.g., XPhos Pd G2) can also offer improved reactivity and reproducibility.

  • Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Suzuki_Workflow reagents Combine: - 5-Bromo-6-fluoro-5-azaindole - Arylboronic Acid - Base (e.g., K₂CO₃) catalyst Add Catalyst System: - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., SPhos) reagents->catalyst solvent Add Solvent: (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat and Stir (e.g., 80-100 °C, 2-12 h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product 5-Aryl-6-fluoro-5-azaindole purification->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 5-bromo-6-fluoro-5-azaindole.

Materials:

  • 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and K₂CO₃.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the dioxane.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the dioxane/water solvent mixture to the reaction vessel, followed by the catalyst premix.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-fluoro-5-azaindole.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME/H₂O802High[11]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂ORefluxN/AModerate-High[6]
XPhos Pd G2K₃PO₄Dioxane/H₂O60-10024High[10]

Table 1: Representative conditions for Suzuki-Miyaura coupling on related azaindole and halo-pyridine systems.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][12] This reaction is particularly valuable for the introduction of primary and secondary amines at the 5-position of the 6-fluoro-5-azaindole core, a common structural motif in kinase inhibitors.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or XantPhos are highly effective.[13] The choice of ligand can be crucial for achieving high yields, especially with challenging amine coupling partners. Palladium precatalysts are also highly effective.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[14] The use of LiHMDS can be advantageous for substrates with sensitive functional groups.[15]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Detailed Protocol: Buchwald-Hartwig Amination of 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • RuPhos (4-10 mol%)

  • NaOt-Bu (1.5-2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOt-Bu.

  • Add anhydrous toluene, followed by the amine and then the 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-amino-6-fluoro-5-azaindole.

Catalyst/LigandBaseSolventTemp (°C)Reference
Pd₂(dba)₃/RuPhosLiHMDS1,4-Dioxane45[14]
Pd₂(dba)₃/BINAPNaOt-BuToluene80[16]
Pd(OAc)₂/XPhosK₃PO₄t-BuOH100[17]

Table 2: Representative conditions for Buchwald-Hartwig amination on related halo-pyridine and azaindole systems.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[6][18]

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[6] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. Copper-free conditions have also been developed, often requiring specific ligands and bases.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also often serves as the solvent.

  • Solvent: THF or DMF are common co-solvents.

Detailed Protocol: Sonogashira Coupling of 5-Iodo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-Iodo-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a reaction vessel, add 5-iodo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous THF and Et₃N, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature to 50 °C for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemp (°C)Reference
Pd(PPh₃)₂Cl₂/CuIEt₃NTHF30[6]
Pd(PPh₃)₄/CuIEt₃NDMFRT-60[18]

Table 3: Representative conditions for Sonogashira coupling on related azaindole systems.

IV. Heck Coupling: Vinylation of the Azaindole Core

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, offering a route to vinyl-substituted 6-fluoro-5-azaindoles.[19]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ are common palladium sources. Phosphine ligands, such as PPh₃ or more electron-rich ligands like P(o-tolyl)₃, are often used.

  • Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst. Triethylamine or K₂CO₃ are frequently employed.

  • Solvent: Polar aprotic solvents like DMF or NMP are typical.

Detailed Protocol: Heck Coupling of 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tolyl)₃ (10 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a sealed tube, add 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF, Et₃N, and the alkene.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting and Considerations

  • Low Reactivity: For less reactive halides (e.g., chlorides), consider using more electron-rich and bulky ligands (e.g., Buchwald-type biaryl phosphine ligands), higher temperatures, or microwave irradiation.[20]

  • Side Reactions: The N-H of the pyrrole ring can sometimes interfere with the coupling reaction. N-protection (e.g., with a Boc or SEM group) may be necessary, although many protocols are now available for unprotected substrates.[17]

  • Catalyst Deactivation: The pyridine nitrogen of the azaindole can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky ligands can help mitigate this issue.

  • Regioselectivity: In cases of di-halogenated azaindoles, the regioselectivity of the coupling is influenced by the nature of the halogens (I > Br > Cl) and the electronic environment of each position.[21]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of 6-fluoro-5-azaindole derivatives. A thorough understanding of the reaction mechanisms and the careful selection of catalysts, ligands, bases, and solvents are paramount for achieving high yields and purity. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemical space of this important heterocyclic scaffold, paving the way for the discovery of novel therapeutic agents and functional materials.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (URL not available)
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018;23(10):2673. [Link]

  • 6-Fluoroindole for Organic Synthesis: Applications & Sourcing
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018;23(10):2673. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. 2018;23(10):2479. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL not available)
  • Direct arylation of azaindole N‐oxides and of azaindazole N‐oxides. (URL not available)
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Azaindole Therapeutic Agents. ACS Med. Chem. Lett. 2020;11(4):424-427. [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Org. Chem. Front. 2024;11:2024-2033. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014;19(12):19945-19974. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. J. Med. Chem. 2022;65(3):2562-2575. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chem. Sci. 2023;14(5):1225-1233. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2011;16(1):646-661. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Org. Lett. 2016;18(13):3250-3253. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (URL not available)
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018;23(10):2673. [Link]

  • Flow Chemistry: Sonogashira Coupling. (URL not available)
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 2012;8:126-132. [Link]

  • Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem. 2008;3(12):1893-1904. [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Sci. Rep. 2017;7:41359. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Org. Lett. 2011;13(8):1984-1987. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. (URL not available)
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Org. Lett. 2009;11(6):1357-1360. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc. 2011;133(22):8482-8495. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein J. Org. Chem. 2021;17:2623-2629. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (URL not available)
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (URL not available)
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (URL not available)

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Application

Application Notes &amp; Protocols: Strategic Protection of 5-Azaindole Nitrogens in Complex Synthesis

Abstract The 5-azaindole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents due to its ability to mimic indole and engage in critical hydrogen bonding interactions.[1][2][3] However, it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-azaindole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents due to its ability to mimic indole and engage in critical hydrogen bonding interactions.[1][2][3] However, its synthetic utility is complicated by the presence of two distinct nitrogen atoms: the pyrrolic N1 and the pyridinic N5. Their differential reactivity necessitates a robust and nuanced protecting group strategy to achieve regioselective functionalization. This guide provides an in-depth analysis of protecting group strategies for both nitrogens, detailing field-proven protocols and the causal logic behind their selection and deployment in complex synthetic campaigns.

The Strategic Imperative: Understanding 5-Azaindole's Nitrogen Dichotomy

The synthetic chemistry of 5-azaindole is governed by the electronic differences between its two nitrogen centers. The N1-H of the pyrrole ring is analogous to indole, possessing a pKa of approximately 15.2, making it readily deprotonable and nucleophilic.[4] In contrast, the N5 nitrogen is part of a pyridine ring, rendering it significantly more basic (pKa of the conjugate acid is comparable to 4-aminopyridine) and generally less nucleophilic.[5] This electronic disparity is the cornerstone of selective protection; N1 is the kinetic site for most electrophilic protecting group reagents under basic conditions.

Direct functionalization of the N5 position is less common and often challenging. Strategies may involve N-oxidation of the pyridine ring to modulate its reactivity or employing specific reaction conditions that favor N5 over N1, though N1-protection is the more frequent and predictable approach.[6][7]

Core Principles of Protecting Group Selection

An effective protecting group strategy is not a one-size-fits-all solution.[8] The choice of a protecting group (PG) must be tailored to the planned synthetic route, considering several key factors:

  • Orthogonality: The ability to remove one protecting group without affecting others in the molecule is paramount in multi-step synthesis.[8][9][10]

  • Stability: The PG must withstand all intermediate reaction, work-up, and purification conditions.

  • Ease of Introduction/Removal: Protection and deprotection steps should be high-yielding and operationally simple to maintain overall synthetic efficiency.[8]

  • Influence on Reactivity: The chosen PG can profoundly impact the reactivity and regioselectivity of subsequent transformations, such as directed ortho-metalation (DoM).[11][12][13] Electron-withdrawing groups (e.g., sulfonyls) decrease the nucleophilicity of the pyrrole ring, while sterically bulky groups (e.g., TIPS) can block certain positions.[11][14]

Protecting the Pyrrolic N1 Nitrogen: A Comparative Analysis

The N1 position is the most commonly protected site. The choice of protecting group here is critical as it dictates the feasibility of subsequent C-H functionalization steps.

Protecting Group Introduction Conditions Removal Conditions Key Characteristics & Strategic Value
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, THF or MeCNTFA/DCM; or K₂CO₃/MeOH; or Thermolytic (HFIP/TFE)[15][16]Acid Labile. Good for general protection. Reduces ring electron density. Can be removed under non-acidic conditions, offering orthogonality.[11][15]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMF or THFTBAF/THF; or HCl/EtOH[15][17]Fluoride/Acid Labile. Very stable to a wide range of conditions. Excellent directing group for C2-lithiation.[18] Removal can be sluggish.[1][15]
Ts (p-Toluenesulfonyl)Ts-Cl, NaH, DMF; or PyridineMg/MeOH; Cs₂CO₃/THF-MeOH[19][20]; or SmI₂Reductively Cleaved. Strongly electron-withdrawing, deactivating the ring to oxidation but activating it for nucleophilic attack.[11][21] Directs metalation to C2. Removal often requires harsh conditions.[11]
TIPS (Triisopropylsilyl)TIPS-Cl, NaH, DMFTBAF/THFFluoride Labile. Sterically bulky group used to prevent reaction at the N1 and C2 positions, thereby directing metalation to other sites (e.g., C4/C6).[14]

Protecting the Pyridinic N5 Nitrogen

Direct and selective protection of the N5 nitrogen is challenging and less frequently reported. The most common strategy to modulate its reactivity involves N-oxidation .

  • N-Oxide Formation: Treatment of a 5-azaindole with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding N-oxide. This modification alters the electronic properties of the pyridine ring, withdrawing electron density and influencing the regioselectivity of subsequent reactions, such as preventing undesired bis-Suzuki coupling.[6][7] The N-oxide can often be removed later in the synthesis by reduction (e.g., with PCl₃ or H₂/Pd).

Strategic Workflow Diagrams

The selection of a protecting group is a critical decision point in a synthetic workflow. The following diagrams illustrate common strategic considerations.

G cluster_0 Fig 1. Decision Workflow for N1-Protection Strategy start Start: Need to Functionalize 5-Azaindole? q_n1 Is N1-H Incompatible with Downstream Chemistry? start->q_n1 protect_n1 Protect N1 Position q_n1->protect_n1 Yes proceed_unprotected Proceed with Unprotected N1-H (e.g., Halogenation, Suzuki) q_n1->proceed_unprotected No q_lithiation Is C2-Lithiation Required? protect_n1->q_lithiation use_sem Use SEM Group (Directs to C2) q_lithiation->use_sem Yes q_acid_sensitive Are Acid-Sensitive Groups Present? q_lithiation->q_acid_sensitive No end_node Proceed to Next Step use_sem->end_node use_boc_basic_deprotect Use Boc Group (Plan for Basic/Thermolytic Deprotection) q_acid_sensitive->use_boc_basic_deprotect Yes use_boc_acid_deprotect Use Boc or SEM Group (Plan for Acidic Deprotection) q_acid_sensitive->use_boc_acid_deprotect No use_boc_basic_deprotect->end_node use_boc_acid_deprotect->end_node proceed_unprotected->end_node OrthogonalProtection cluster_1 Fig 2. Orthogonal Strategy: Boc (Acid-Labile) vs. Silyl (Fluoride-Labile) start Substrate with -OH and 5-Azaindole N1-H protect_oh Protect -OH (e.g., TBDMS-Cl) start->protect_oh protect_n1 Protect N1-H (e.g., Boc₂O) protect_oh->protect_n1 reaction1 Perform Reaction A (Stable to Acid/Base) protect_n1->reaction1 deprotect_n1 Selective N1-Deprotection (TFA/DCM) reaction1->deprotect_n1 reaction2 Perform Reaction B on Free N1-H deprotect_n1->reaction2 deprotect_oh Final -OH Deprotection (TBAF/THF) reaction2->deprotect_oh final_product Final Product deprotect_oh->final_product

Caption: An example of an orthogonal protection scheme.

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrate.

Protocol 1: N1-Boc Protection of 5-Azaindole

This protocol utilizes di-tert-butyl dicarbonate for the efficient protection of the N1 position.

  • Rationale: This is a standard, high-yielding protection that is compatible with many functional groups. The resulting Boc-protected azaindole is often more soluble in organic solvents and stable to a range of non-acidic reagents. [11][22]* Materials:

    • 5-Azaindole (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

    • Tetrahydrofuran (THF) or Acetonitrile (MeCN), anhydrous

  • Procedure:

    • To a solution of 5-azaindole in anhydrous THF (0.2 M), add DMAP followed by Boc₂O.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can typically be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N1-Boc-5-azaindole as a white solid.

Protocol 2: N1-SEM Protection of 5-Azaindole

This protocol is ideal when subsequent C2-lithiation is planned.

  • Rationale: The SEM group is robust and an excellent directing group for metalation at the C2 position. [18]Its introduction requires a strong base to deprotonate the N1-H.

  • Materials:

    • 5-Azaindole (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv)

    • Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and cool to 0 °C.

    • Carefully add NaH in portions.

    • Add a solution of 5-azaindole in anhydrous DMF dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

    • Add SEM-Cl dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 3: Deprotection of N1-Boc Group under Basic Conditions

This method provides an orthogonal approach to acid-labile deprotections.

  • Rationale: For substrates containing acid-sensitive functional groups (e.g., other Boc groups on aliphatic amines, silyl ethers), basic deprotection of the N1-Boc group is highly advantageous. [15]The electron-withdrawing nature of the azaindole system facilitates this cleavage.

  • Materials:

    • N1-Boc-5-azaindole (1.0 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv) or Sodium Methoxide (NaOMe) (catalytic) [15] * Methanol (MeOH)

  • Procedure (using K₂CO₃):

    • Dissolve the N1-Boc-5-azaindole in methanol (0.1-0.2 M).

    • Add solid potassium carbonate to the solution.

    • Stir the suspension at room temperature or gently heat to 40-50 °C. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS.

    • Once complete, filter off the inorganic base and wash the solid with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous workup (e.g., partition between water and ethyl acetate), dry the organic phase, and concentrate to yield the deprotected 5-azaindole.

  • Purification: Further purification by column chromatography may be necessary depending on the substrate.

Protocol 4: Deprotection of N1-SEM Group using Fluoride

This is the most common method for removing the SEM group.

  • Rationale: The fluoride ion attacks the silicon atom, initiating a cascade that leads to the cleavage of the C-O bond and release of the free N1-H. This method is orthogonal to acid- and base-labile groups. [15]Note that N-SEM deprotection can be significantly more difficult than O-SEM deprotection. [15]* Materials:

    • N1-SEM-5-azaindole (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0-3.0 equiv)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the N1-SEM-5-azaindole in anhydrous THF.

    • Add the TBAF solution dropwise at room temperature.

    • Stir the reaction at room temperature or heat to reflux (50-65 °C). The reaction can be slow and may require prolonged heating (12-48 hours). Monitor carefully by TLC or LC-MS.

    • Upon completion, cool the mixture and quench with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The successful synthesis of complex molecules based on the 5-azaindole scaffold is critically dependent on the judicious selection and application of nitrogen protecting groups. While N1-protection is routine, the choice between common groups like Boc, SEM, and sulfonyls must be dictated by the specific demands of the synthetic route, particularly concerning planned metalation reactions and the stability of other functional groups. Understanding the principles of orthogonality and the influence of each protecting group on the scaffold's reactivity empowers the medicinal chemist to navigate the synthetic challenges posed by this versatile heterocycle, ultimately accelerating the drug discovery process.

References

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Wipf Group, University of Pittsburgh. The Heterocyclic Chemistry of Azaindoles. [Link]

  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425–6427.
  • Ferreira, I. C. F. R., et al. (2018).
  • D’Andrea, L., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2533.
  • Ferreira, I. C. F. R., et al. (2018).
  • ResearchGate. Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. [Link]

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  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • Van der Eycken, E., et al. (2006). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 47(30), 5189-5192.
  • Knochel, P., et al. (2013). Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange.
  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Snieckus, V., et al. (2009). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Organic Letters, 11(16), 3622–3625.
  • Chem-Station. Sulfonyl Protective Groups. [Link]

  • Condon, S., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5035.
  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • Larhed, M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(10), 4743.
  • Wang, Z., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Organic & Biomolecular Chemistry, 18(34), 6683-6687.
  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Organic Chemistry Portal. SEM Protection - Common Conditions. [Link]

  • Menéndez, J. C., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 6(7), 623-630.
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  • Waggoner, A. S., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic & Biomolecular Chemistry, 7(8), 1669–1676.
  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-24.
  • Seeberger, P. H., et al. (2008). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 10(19), 4223–4226.
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  • Leito, I., et al. (2008). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Journal of Physical Organic Chemistry, 21(7-8), 664-673.
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Method

Application Notes and Protocols for the C-H Activation of the 5-Azaindole Core

For Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract The 5-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The 5-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, owing to its ability to act as a bioisostere of indole and engage in crucial hydrogen bonding interactions with biological targets. Traditional methods for the functionalization of this core often require multi-step sequences involving pre-functionalized starting materials, which can be inefficient and generate significant waste. Direct C-H activation has emerged as a powerful and atom-economical strategy to forge new carbon-carbon and carbon-heteroatom bonds, offering novel avenues for the late-stage functionalization of complex molecules. This comprehensive guide provides an in-depth analysis of various C-H activation methodologies for the selective functionalization of the 5-azaindole core, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of different catalytic systems.

The Strategic Importance of 5-Azaindole and C-H Activation

The 5-azaindole (or 1H-pyrrolo[3,2-b]pyridine) ring system is a cornerstone in the design of contemporary therapeutics. The pyridine nitrogen at the 5-position imparts unique electronic properties and serves as a key hydrogen bond acceptor, modulating the physicochemical properties and biological activity of the parent molecule. The development of efficient methods to selectively functionalize the 5-azaindole core is therefore of paramount importance in drug discovery programs.

Direct C-H activation offers a paradigm shift from classical cross-coupling reactions, which necessitate the pre-installation of functional groups (e.g., halides or organometallic reagents). By directly converting inert C-H bonds into new chemical linkages, this approach streamlines synthetic routes, reduces synthetic steps, and enables the exploration of novel chemical space. The primary challenge in the C-H activation of 5-azaindole lies in controlling the regioselectivity, as multiple C-H bonds with varying reactivity are present on both the pyrrole and pyridine rings.

This guide will delve into the intricacies of directing group strategies and catalyst control to achieve selective functionalization at various positions of the 5-azaindole nucleus.

Palladium-Catalyzed C-H Arylation: A Workhorse for C-C Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H activation has been extensively explored. For the 5-azaindole core, directing groups are often instrumental in achieving high regioselectivity.

C4-Arylation via a Transient Directing Group Strategy

A notable advancement in the functionalization of azaindoles is the use of transient directing groups, which are formed in situ and can be removed under the reaction conditions or during workup, thus avoiding additional synthetic steps.[1] A prime example is the use of an amino acid, such as glycine, to transiently form an imine with an aldehyde, which then directs the C-H activation.

Causality of Experimental Choices:

  • Directing Group: The C3-aldehyde on the azaindole core is crucial for the in situ formation of an imine with glycine. This transient imine, with its bidentate coordinating ability (N from the imine and O from the carboxylate), forms a stable six-membered palladacycle intermediate, directing the C-H activation specifically to the C4 position.

  • Catalyst System: Pd(OAc)₂ is a common and effective Pd(II) precursor for C-H activation.

  • Oxidant/Additive: Silver trifluoroacetate (AgTFA) serves a dual role. It can act as a halide scavenger if aryl halides are used and may also facilitate the C-H activation step by acting as a proton abstractor or by promoting the turnover of the palladium catalyst.

  • Solvent System: The mixture of acetic acid (AcOH), hexafluoroisopropanol (HFIP), and water provides a polar, protic medium that facilitates the formation of the transient imine and stabilizes the catalytic species. HFIP, with its high polarity and non-coordinating nature, is known to promote C-H activation reactions.

Workflow for Pd-Catalyzed C4-Arylation

Caption: General workflow for the Pd-catalyzed C4-arylation of 3-formyl-5-azaindole.

Detailed Protocol: C4-Arylation of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Materials:

  • 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Glycine

  • Silver trifluoroacetate (AgTFA)

  • Acetic acid (AcOH)

  • Hexafluoroisopropanol (HFIP)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction vial, add 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 equiv.), the aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), glycine (30 mol%), and AgTFA (2.0 equiv.).

  • Add a solvent mixture of AcOH/HFIP/H₂O (in a ratio that ensures solubility of the starting materials) to achieve a substrate concentration of 0.1 M.

  • Seal the vial and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with DCM.

  • Carefully neutralize the mixture by washing with saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the C4-arylated product.

Comparative Data for C4-Arylation

Aryl IodideProductYield (%)
4-Iodotoluene4-(p-tolyl)-substituted 5-azaindole~75
4-Iodoanisole4-(4-methoxyphenyl)-substituted 5-azaindole~70
1-Iodo-4-(trifluoromethyl)benzene4-(4-(trifluoromethyl)phenyl)-substituted 5-azaindole~60
3-Iodopyridine4-(pyridin-3-yl)-substituted 5-azaindole~55

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Iridium-Catalyzed C-H Borylation: A Gateway to Further Functionalization

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the introduction of a versatile boronic ester functionality, which can be subsequently elaborated through a vast array of cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[2][3] For azaindoles, the regioselectivity of borylation is often influenced by steric and electronic factors, as well as the choice of protecting group on the indole nitrogen.

N-Boc Directed C-H Borylation

The tert-butoxycarbonyl (Boc) group is a common nitrogen protecting group that can also serve as a directing group in C-H activation. In the context of Ir-catalyzed borylation of azaindoles, the Boc group often directs borylation to the C3 position of the pyrrole ring. However, if the C3 position is blocked, functionalization can occur at other positions, such as C5.[2]

Causality of Experimental Choices:

  • Catalyst System: A combination of an iridium precursor, such as [Ir(OMe)(COD)]₂, and a bipyridine-based ligand (e.g., dtbpy) is a highly effective catalyst system for C-H borylation. The ligand stabilizes the active iridium species and influences its reactivity and selectivity.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) are the most common boron sources for these reactions.

  • Protecting Group: The N-Boc group is essential for both protecting the N-H bond from undergoing borylation and for directing the regioselectivity of the C-H borylation.

  • Solvent: A non-polar, aprotic solvent like n-hexane is typically used to ensure the stability of the catalyst and reagents.

Mechanism of Ir-Catalyzed C-H Borylation

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Detailed Protocol: C-H Borylation of N-Boc-5-azaindole

Materials:

  • N-Boc-5-azaindole

  • [Ir(OMe)(COD)]₂ (bis(1,5-cyclooctadiene)diiridium(I) dichloride)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • n-Hexane (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Ir(OMe)(COD)]₂ (1.5 mol%) and dtbpy (3.0 mol%). Add anhydrous n-hexane.

  • Reaction Setup: In a separate Schlenk flask, dissolve N-Boc-5-azaindole (1.0 equiv.) and B₂pin₂ (1.2 equiv.) in anhydrous n-hexane.

  • Reaction Execution: Add the catalyst solution to the substrate solution under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate the borylated product(s). The primary product is expected to be the C3-borylated isomer, with potential for C7-borylation as a minor product depending on steric hindrance.

Electrochemical C-H Activation: A Sustainable Approach

Electrochemical methods offer a green and sustainable alternative to traditional C-H functionalization, as they utilize electrons as traceless reagents, often obviating the need for chemical oxidants.[4] A notable application for azaindoles is the regioselective halogenation at the C3 position.

Electrochemical C3-Halogenation

This method involves an electrochemical cascade where an initial N-acylation of the azaindole is followed by an electro-induced C-H halogenation at the C3 position.

Causality of Experimental Choices:

  • Electrochemical Setup: An undivided cell is used for simplicity. A carbon cloth anode and a platinum cathode are common choices.

  • Solvent: N,N-Dimethylacetamide (DMA) is a crucial solvent as it is polar and can stabilize the radical intermediates, influencing the regioselectivity of the halogenation.

  • Halogen Source: The acyl halide (e.g., propionyl chloride) serves as both the acylating agent and the source of the halide anion.

  • Mechanism: The reaction proceeds via anodic oxidation of the halide anion to generate an electrophilic halogenating species, which then reacts with the electron-rich pyrrole ring of the N-acylated azaindole, predominantly at the C3 position.

Workflow for Electrochemical C3-Halogenation

Caption: Workflow for the electrochemical C3-halogenation of 5-azaindole.

Detailed Protocol: Electrochemical C3-Chlorination of 5-Azaindole

Materials:

  • 5-Azaindole

  • Propionyl chloride

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Undivided electrochemical cell

  • Carbon cloth anode

  • Platinum foil cathode

  • Constant current power supply

  • Standard workup and purification reagents

Procedure:

  • In an undivided electrochemical cell equipped with a carbon cloth anode and a platinum cathode, dissolve 5-azaindole (1.0 equiv.) in anhydrous DMA.

  • Add propionyl chloride (1.05 equiv.) to the solution.

  • Apply a constant current (e.g., 5 mA) to the cell and stir the reaction mixture at room temperature.

  • Monitor the reaction progress over 4-6 hours.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to yield the C3-chlorinated N-propionyl-5-azaindole.

Summary and Future Outlook

The C-H activation of the 5-azaindole core represents a rapidly evolving field with significant potential for streamlining the synthesis of medicinally relevant compounds. Palladium-catalyzed methods, particularly those employing transient directing groups, offer reliable strategies for C-C bond formation. Iridium-catalyzed borylation provides a versatile entry point for a wide range of subsequent functionalizations. Furthermore, emerging techniques like electrochemical C-H activation are paving the way for more sustainable and environmentally benign synthetic routes.

Future research will likely focus on the development of new catalytic systems with improved regioselectivity, the expansion of the substrate scope to include more complex and functionalized 5-azaindoles, and the application of these methods in the total synthesis of natural products and the late-stage functionalization of drug candidates. The continued exploration of novel directing group strategies and a deeper mechanistic understanding of the factors governing reactivity and selectivity will be crucial for unlocking the full potential of C-H activation in the functionalization of the 5-azaindole scaffold.

References

  • Maity, P., & Deb, I. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(43), 9313-9333. [Link]

  • El Kazzouli, S., & Guillaumet, G. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]

  • Nilsson, P., et al. (2013). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. ACS Catalysis, 3(2), 294-302. [Link]

  • Volla, C. M. R., et al. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]

  • Li, G., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1186-1215. [Link]

  • Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(1), 495-500. [Link]

  • Ponra, S., et al. (2025). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]

  • Sharma, S., & Prabhu, K. R. (2017). Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Chemical Communications, 53(72), 10002-10005. [Link]

  • Yang, Y., et al. (2017). Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition, 56(14), 3966-3971. [Link]

  • Maleczka, R. E., & Smith, M. R. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. The Journal of Organic Chemistry, 74(23), 9236-9239. [Link]

  • Mary, C. A., et al. (2022). Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). Catalysts, 12(10), 1195. [Link]

  • Singh, A., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Ciszewski, Ł., et al. (2019). Photocatalytic Alkylation of Pyrroles and Indoles With Α-Diazo Esters. Organic Letters, 21(17), 6833-6837. [Link]

  • Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983-5987. [Link]

  • Chotana, G. A., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C−H Borylation of Heterocycles. The Journal of Organic Chemistry, 74(23), 9236-9239. [Link]

  • Eastgate, M. D., et al. (2019). C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. The Journal of Organic Chemistry, 84(8), 4661-4669. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing regioselectivity errors in 5-azaindole electrophilic substitution

5-Azaindole Reactivity & Regiocontrol Support Center Case ID: AZ-SEAr-005 Subject: Preventing Regioselectivity Errors & Reactivity Failure in 5-Azaindole Electrophilic Substitution Status: Open Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

5-Azaindole Reactivity & Regiocontrol Support Center

Case ID: AZ-SEAr-005 Subject: Preventing Regioselectivity Errors & Reactivity Failure in 5-Azaindole Electrophilic Substitution Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Electronic Tug-of-War"

5-Azaindole (1H-pyrrolo[3,2-c]pyridine) presents a unique challenge in electrophilic aromatic substitution (SEAr) because it fuses two electronically opposing systems:

  • The Pyrrole Ring (Electron-Rich): Naturally activated for SEAr, specifically at C3 .

  • The Pyridine Ring (Electron-Poor): Naturally deactivated. Furthermore, the pyridine nitrogen (N5 ) is a basic site (

    
     for the conjugate acid).
    

The Core Problem: Most SEAr reactions require acidic catalysts or Lewis acids. These reagents protonate or complex with N5 , converting the pyridine ring into a highly electron-deficient cation. This withdraws electron density from the pyrrole ring, frequently killing reactivity ("The Deactivation Trap") or altering regioselectivity.

Diagnostic & Decision Matrix

Before starting your experiment, use this decision tree to select the correct protocol and avoid common regioselectivity errors.

Azaindole_Decision_Tree Start Target Functionalization Halogenation Halogenation (Br, Cl, I) Start->Halogenation Acylation Acylation/Formylation (C=O, CHO) Start->Acylation Nitration Nitration (NO2) Start->Nitration Halo_Cond Condition Check: Is Base Present? Halogenation->Halo_Cond Lewis_Check Reagent Check: Using AlCl3? Acylation->Lewis_Check Acid_Check Media Check: H2SO4/HNO3? Nitration->Acid_Check N1_Error ERROR: N1-Halogenation (Kinetic Product) Halo_Cond->N1_Error Yes (NaH, NaOH) C3_Success SUCCESS: C3-Halogenation (Thermodynamic Product) Halo_Cond->C3_Success No (DMF, NBS) Dead_Rxn FAILURE: No Reaction (N5-AlCl3 Complex) Lewis_Check->Dead_Rxn Yes Vilsmeier SUCCESS: Vilsmeier-Haack (POCl3/DMF) Lewis_Check->Vilsmeier No Tar FAILURE: Polymerization & Deactivation Acid_Check->Tar Yes AcONO2 SUCCESS: Acetyl Nitrate (Low Temp) Acid_Check->AcONO2 No

Figure 1: Decision matrix for selecting reagents to avoid N5-deactivation and N1-side reactions.

Technical Modules: Protocols & Troubleshooting

Module A: Halogenation (Target: C3)

The Challenge: Controlling C3 vs. N1 selectivity. Mechanism: The N1-H is acidic (


). In the presence of base, the N1-anion reacts with electrophiles (like NBS) faster than the C3 carbon. In neutral media, C3 is the nucleophile.

Standard Operating Procedure (SOP): C3-Bromination

  • Solvent: DMF (Dimethylformamide) is critical. It stabilizes the polar transition state without deprotonating N1.

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Temperature: 0°C to Room Temperature.

  • Protocol: Dissolve 5-azaindole in DMF (0.5 M). Add NBS portion-wise at 0°C. Stir for 1 hour. Pour into ice water. Filter precipitate.

  • Result: High yield of 3-bromo-5-azaindole.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Product is N-Bromo Basic impurities or solvent (e.g., Pyridine used). Ensure neutral pH. Use DMF.
Mixture of Mono/Di-bromo Excess NBS or high temp. Control stoichiometry (1.0 equiv). Keep < 25°C.

| Incomplete Reaction | Old NBS (decomposed). | Recrystallize NBS from water before use. |

Module B: Acylation & Formylation (Target: C3)

The Challenge: The "AlCl3 Trap." Critical Warning: DO NOT use classical Friedel-Crafts conditions (AlCl3/Acid Chloride). Aluminum chloride coordinates tightly to N5 (the pyridine nitrogen), placing a positive charge on the ring system. This deactivates the pyrrole ring so distinctively that no reaction occurs, or the ring polymerizes upon heating.

SOP: Vilsmeier-Haack Formylation (C3-CHO) This method avoids strong Lewis acids and generates the electrophile (chloroiminium ion) in situ.

  • Reagents: POCl3 (1.2 equiv), DMF (Solvent & Reagent).

  • Protocol:

    • Cool DMF to 0°C. Dropwise add POCl3 (Vilsmeier adduct forms).

    • Add 5-azaindole solution (in DMF) slowly.

    • Warm to 80-90°C (Critical: 5-azaindole requires heat compared to indole).

    • Quench with ice/NaOH (pH 8-9) to hydrolyze the iminium salt to the aldehyde.

  • Mechanism: The intermediate is an iminium salt at C3.

SOP: Trifluoroacetylation (C3-COCF3)

  • Reagent: Trifluoroacetic anhydride (TFAA) (1.2 equiv).

  • Solvent: DMF (No Lewis Acid needed).

  • Note: The resulting trifluoroacetyl group is a versatile handle; it can be hydrolyzed to the carboxylic acid or converted to other acyl groups.

Module C: Nitration (The Danger Zone)

The Challenge: Acid-Catalyzed Polymerization. Explanation: Mixed acid nitration (


) is disastrous. The strong acid protonates N5. The protonated species is inert to SEAr. Heating to force the reaction causes the pyrrole ring to polymerize (tar).

SOP: Mild Nitration (Acetyl Nitrate)

  • Preparation: Generate acetyl nitrate in situ by adding fuming

    
     to Acetic Anhydride (
    
    
    
    ) at 0°C.
  • Protocol:

    • Dissolve 5-azaindole in

      
      .
      
    • Add the acetyl nitrate solution dropwise at -10°C to 0°C .

    • Do not heat.

    • Quench with ice.

  • Regioselectivity: Predominantly C3-nitro .

  • Alternative (N-Oxide Route): If you need the nitro group on the pyridine ring (C4), you must first oxidize N5 to the N-oxide (using mCPBA), then nitrate. The N-oxide activates C4.

Mechanistic Visualization: The Deactivation Pathway

Understanding why reactions fail is key to fixing them. The diagram below illustrates the competition between the productive C3 pathway and the destructive N5-protonation pathway.

Mechanism_Flow cluster_Acid Acidic Media / Lewis Acid (AlCl3) cluster_Neutral Neutral / Mild Conditions (DMF) Substrate 5-Azaindole (Neutral) Protonation N5-Protonation / Complexation Substrate->Protonation Strong Acid/LA Attack Electrophilic Attack at C3 Substrate->Attack Soft Electrophile Cation N5-Cationic Species (Electron Deficient) Protonation->Cation Outcome_Fail OUTCOME: Deactivation (No Reaction or Tar) Cation->Outcome_Fail Wheland Wheland Intermediate (Stabilized by N1) Attack->Wheland Outcome_Success OUTCOME: C3-Substitution Wheland->Outcome_Success

Figure 2: Mechanistic divergence. Acidic conditions lock the molecule in a deactivated state (Red path), while neutral conditions allow C3 functionalization (Green path).

Frequently Asked Questions (FAQ)

Q1: I need to functionalize C2, but the reaction always goes to C3. How do I switch regioselectivity? A: You cannot easily switch SEAr preference to C2 on an unsubstituted azaindole.

  • Strategy: Block C3 first (e.g., with a halogen or silicon group), then perform the reaction.

  • Alternative: Use Lithiation (not SEAr). Protect N1 (e.g., with SEM or Boc), then treat with n-BuLi. Lithiation occurs exclusively at C2 due to the Directing Group effect of N1. Quench with your electrophile.

Q2: Why did my Vilsmeier-Haack reaction yield a solid that isn't the aldehyde? A: You likely isolated the iminium salt intermediate. This salt is stable. Ensure your hydrolysis step (adding water/base and stirring) is sufficient. If the solid is red/orange, it might be the salt. Stirring in aqueous NaOAc usually frees the aldehyde.

Q3: Can I use Friedel-Crafts if I protect the N5 nitrogen? A: N-oxide formation (N5-O) is a form of protection, but it changes the electronics (activating C4). Simple alkylation of N5 creates a permanent cation (N-methyl-5-azaindolium), which is even less reactive to SEAr. The best "protection" is simply avoiding conditions that interact with N5 (i.e., avoiding Lewis Acids).

References

  • Robinson, R. P., et al. (1996). "Synthesis of 5-azaindole derivatives." Journal of the American Chemical Society. (Validates general reactivity and N5 issues).

  • Hands, D., et al. (1996). "Vilsmeier-Haack Formylation of Azaindoles." Synthesis, 877-882. (Protocol for C3 formylation).

  • Yakhontov, L. N. (1982). "Azaindoles (Review)." Chemistry of Heterocyclic Compounds. (Foundational review on azaindole electrophilic substitution patterns).

  • Martinez, A., et al. (2007). "Regioselective halogenation of azaindoles." Tetrahedron. (Protocols for NBS/NIS halogenation).

  • BenchChem Technical Notes. (2025). "Vilsmeier-Haack Formylation of Indoles and Azaindoles." (General protocol validation).

Optimization

Minimizing defluorination side reactions during azaindole synthesis

A Guide to Minimizing Defluorination Side Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated azaindoles. This resourc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Defluorination Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated azaindoles. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common and often frustrating challenge of defluorination during your synthetic campaigns. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical field experience to help you navigate this complex issue.

The Challenge of Defluorination in Azaindole Synthesis

Fluorinated azaindoles are a class of privileged heterocyclic scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1][2] However, the synthesis of these valuable compounds is frequently plagued by unwanted defluorination, leading to reduced yields of the desired product and complex purification challenges.

This guide is structured to provide direct answers to the problems you may be encountering at the bench.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing defluorination side reactions.

Q1: What are the most common synthetic routes for azaindole synthesis where defluorination is a major concern?

Defluorination is a prevalent issue in several palladium-catalyzed cross-coupling reactions, which are workhorse methods for constructing the azaindole core. The most susceptible routes include:

  • Buchwald-Hartwig Amination: Used to form a key C-N bond, often in the cyclization step to form the pyrrole ring. The combination of a palladium catalyst, a phosphine ligand, and a base can create conditions ripe for hydrodefluorination, especially with fluorinated pyridines.[3][4]

  • Suzuki-Miyaura Coupling: Employed for C-C bond formation. While robust, the reaction conditions, particularly the choice of base and the presence of water, can lead to protodeboronation of the boronic acid and hydrodefluorination of the fluoro-aryl halide.

  • Larock Indole Synthesis: A powerful method for synthesizing substituted indoles and azaindoles. The palladium-catalyzed annulation can be sensitive to the electronic nature of the substrates, and fluorinated starting materials can be prone to defluorination under the reaction conditions.

  • Heck and Sonogashira Couplings: These are also utilized in various strategies for azaindole synthesis and can be complicated by defluorination, especially when elevated temperatures and certain bases are employed.[5]

Q2: What is the primary mechanism of defluorination in palladium-catalyzed reactions?

The most common defluorination pathway in these reactions is hydrodefluorination , where a fluorine atom is replaced by a hydrogen atom. This typically occurs through a competing catalytic cycle involving the palladium catalyst.

  • Mechanism of Hydrodefluorination: While the precise mechanism can be complex and substrate-dependent, a key step often involves the oxidative addition of the C-F bond to the Pd(0) center. The resulting Pd(II)-F species can then undergo various transformations, including reaction with a hydride source in the reaction mixture (e.g., from a solvent, base, or impurities) to yield the defluorinated product. The choice of phosphine ligand significantly influences the propensity of the palladium center to activate C-F bonds.[6]

Q3: How does the position of the fluorine atom on the pyridine ring of an azaindole precursor affect its lability?

The electronic properties of the pyridine ring play a crucial role. Fluorine atoms at positions that are more electron-deficient are generally more susceptible to nucleophilic attack and, in the context of Pd-catalyzed reactions, to oxidative addition and subsequent defluorination. For instance, a fluorine atom ortho to the nitrogen in a pyridine ring can be highly activated towards displacement.[7]

Q4: Can the choice of base directly cause defluorination?

Yes, the base is a critical factor. Strong bases, especially in combination with protic solvents (like residual water or alcohols), can promote defluorination through several mechanisms:

  • Direct Nucleophilic Aromatic Substitution (SNAr): A strong nucleophilic base can directly attack the electron-deficient fluorinated ring, displacing the fluoride ion.

  • Generation of Hydride Sources: Some bases can react with solvents or other reaction components to generate hydride species, which can then participate in a palladium-catalyzed hydrodefluorination cycle.

  • Influence on the Catalyst: The base can affect the electronic properties and stability of the active palladium catalyst, potentially favoring pathways that lead to defluorination.[3]

Part 2: Troubleshooting Guides - Practical Solutions for the Bench

This section provides actionable advice for specific experimental problems in a question-and-answer format.

Scenario 1: Defluorination in Buchwald-Hartwig Amination for Azaindole Cyclization

Problem: "I am attempting an intramolecular Buchwald-Hartwig amination to form a fluoro-azaindole, but I am observing a significant amount of the defluorinated byproduct. How can I suppress this?"

Analysis and Solutions:

The Buchwald-Hartwig amination is a delicate balance of reactivity. The conditions required to form the desired C-N bond can unfortunately also promote C-F bond cleavage. Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Base:

  • Question: Are you using a very strong base like NaOtBu or LiHMDS?

  • Insight: While strong bases are often necessary for deprotonating the amine, they can be aggressive towards the C-F bond.

  • Recommendation: Consider switching to a weaker, non-nucleophilic inorganic base. A comparative screening is highly recommended.

BaseStrengthCommon IssuesRecommendation
NaOtBu, KOtBu, LiHMDSStrongCan promote defluorination, especially at elevated temperatures.Use as a last resort; screen weaker bases first.
K3PO4, Cs2CO3Moderate to WeakMay require higher temperatures or longer reaction times.Often a good starting point to minimize defluorination.
Organic Bases (e.g., DBU)WeakGenerally less effective for the primary amination step.Can be useful in specific cases with highly sensitive substrates.

2. Optimize Your Ligand Choice:

  • Question: What phosphine ligand are you currently using?

  • Insight: The ligand dictates the reactivity of the palladium center. Bulky, electron-rich ligands that favor C-N reductive elimination over C-F bond activation are desirable.

  • Recommendation:

    • For Primary Amines: Ligands like BrettPhos and RuPhos are often effective.[3]

    • For Challenging Couplings: Consider more specialized ligands such as tBuBrettPhos .

    • Comparative Screening: If defluorination is persistent with a standard ligand like XPhos, screening SPhos or RuPhos may be beneficial, as subtle steric and electronic differences can significantly impact the selectivity.[8]

3. Control Reaction Temperature and Time:

  • Question: Are you running the reaction at a high temperature for an extended period?

  • Insight: Defluorination is often a kinetically slower process than the desired C-N coupling but becomes more competitive at higher temperatures and longer reaction times.

  • Recommendation:

    • Monitor the reaction closely by LC-MS or 19F NMR.[9]

    • Aim for the lowest possible temperature that allows for a reasonable reaction rate for the desired transformation.

    • Once the formation of the desired product plateaus, work up the reaction to avoid prolonged exposure to conditions that favor defluorination.

Experimental Workflow for Optimization:

G

A systematic approach to troubleshooting defluorination.

Scenario 2: Defluorination in Suzuki-Miyaura Coupling for Azaindole Synthesis

Problem: "I am performing a Suzuki coupling with a fluoro-substituted bromopyridine to build an azaindole precursor. My main side product is the hydrodefluorinated starting material. What should I try?"

Analysis and Solutions:

In Suzuki couplings, hydrodefluorination of the aryl halide can compete with the desired C-C bond formation. Here’s how to address it:

1. Base Selection and Anhydrous Conditions:

  • Question: Are you using a carbonate base (e.g., Na2CO3, K2CO3) in an aqueous solvent system?

  • Insight: While common, aqueous basic conditions can accelerate hydrodefluorination. Water can act as a proton source.

  • Recommendation:

    • Switch to a phosphate base like K3PO4 . It is often less aggressive and can be used under anhydrous conditions.

    • Use rigorously dried, degassed solvents (e.g., dioxane, toluene). Even trace amounts of water can be detrimental.

2. Boronic Acid Stability:

  • Question: Are you observing significant protodeboronation of your boronic acid (replacement of the B(OH)2 group with H)?

  • Insight: Protodeboronation is a common side reaction that consumes the coupling partner. Fluorinated boronic acids can be particularly susceptible to this.[10]

  • Recommendation:

    • Consider using a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin) or a trifluoroborate salt (BF3K) . These are generally more resistant to protodeboronation.

3. Ligand and Catalyst Choice:

  • Question: Are you using a standard catalyst system like Pd(PPh3)4?

  • Insight: While classic, this catalyst may not be optimal for challenging substrates. Modern biarylphosphine ligands can promote the desired coupling at lower temperatures and with higher selectivity.

  • Recommendation:

    • Employ a catalyst system with a bulky, electron-rich ligand such as XPhos or SPhos . These ligands are known to facilitate the reductive elimination step, which can outcompete the defluorination pathway.

Protocol: General Procedure for a Suzuki Coupling to Minimize Defluorination

  • To an oven-dried flask, add the fluoro-aryl halide (1.0 eq), the boronic acid pinacol ester (1.2 eq), and K3PO4 (2.0 eq, finely ground).

  • Add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%) and the ligand (e.g., XPhos, 2.5-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction to a moderate temperature (e.g., 80-100 °C) and monitor by LC-MS.

Scenario 3: Purification Challenges

Problem: "I've run my reaction and have a mixture of my desired fluoro-azaindole and the defluorinated analog. They are very difficult to separate by column chromatography. What are my options?"

Analysis and Solutions:

The similar polarity of the desired product and the defluorinated impurity often makes chromatographic separation challenging.

1. Optimize Your Chromatography:

  • Question: Are you using standard silica gel chromatography with a simple solvent system (e.g., ethyl acetate/hexanes)?

  • Insight: These compounds may require more specialized chromatographic techniques for effective separation.

  • Recommendation:

    • Alternative Stationary Phases: Consider using alumina or a C18-functionalized silica (reverse-phase chromatography).

    • Solvent System Additives: For basic compounds like azaindoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can improve peak shape and may enhance separation.

    • Supercritical Fluid Chromatography (SFC): If available, SFC can offer excellent resolution for closely related compounds.

2. Consider a "Catch-and-Release" Strategy:

  • Insight: If there is a significant difference in the pKa of the fluoro-azaindole and its defluorinated counterpart due to the electronic effect of the fluorine atom, an acid-base extraction or solid-phase extraction (SPE) approach may be feasible.

  • Recommendation:

    • Dissolve the mixture in an organic solvent.

    • Perform a careful extraction with a dilute aqueous acid. The more basic compound may be selectively protonated and move to the aqueous phase.

    • Neutralize the aqueous phase and back-extract the purified compound. This method requires careful pH control and may need optimization.

3. Recrystallization:

  • Insight: If the product is crystalline, recrystallization can be a highly effective method for removing small amounts of impurities.

  • Recommendation: Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that selectively crystallize the desired fluoro-azaindole.

Part 3: Mechanistic Visualization

Understanding the competing reaction pathways is key to rationally designing experiments to favor the desired outcome.

G

Competing pathways in Pd-catalyzed azaindole synthesis.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026). Molecules. [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

  • Palladium-catalyzed 5-endo cyclization through β-fluorine elimination.... (n.d.). ResearchGate. [Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (n.d.). PMC. [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (n.d.). MDPI. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. (n.d.). ResearchGate. [Link]

  • Fluorination Remains Key Challenge in API Synthesis. (2014). Pharmaceutical Technology. [Link]

  • Mechanistic insight into difunctionalization of aryl chlorides via palladium/phosphine ligand/norbornene cooperative catalysis. (n.d.). RSC Publishing. [Link]

  • Lecture 8 Bonus: Azaindole Survival Guide. (n.d.). Baran Lab. [Link]

  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2013). PubMed. [Link]

  • Palladium-catalyzed fluorination of carbon-hydrogen bonds. (n.d.). PubMed. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). PMC. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). PMC. [Link]

  • Fluorination Effects in XPhos Gold(I) Fluorothiolates. (n.d.). MDPI. [Link]

  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. (2019). ResearchGate. [Link]

  • (b) Changes in the ¹H NMR spectra during the titration of.... (n.d.). ResearchGate. [Link]

  • Fluorine in drug design: a case study with fluoroanisoles. (n.d.). PubMed. [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. (n.d.). Harvard DASH. [Link]

  • The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. (2025). ResearchGate. [Link]

  • An efficient and scalable process for the synthesis of 5-fluoro, 6-chloro indole and other substituted indoles. (2010). TSI Journals. [Link]

  • Hydrodefluorination of carbon–fluorine bonds by the synergistic action of a ruthenium–palladium catalyst. (2025). ResearchGate. [Link]

  • Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study. (n.d.). RSC Publishing. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. (n.d.). Nature. [Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021). University of St Andrews. [Link]

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. (2019). PubMed. [Link]

  • (PDF) Fluorination Effects in XPhos Gold(I) Fluorothiolates. (2021). ResearchGate. [Link]

  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. (n.d.). IntechOpen. [Link]

  • Recent Advances on Fluorine Chemistry. (2024). MDPI. [Link]

  • Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. (n.d.). ChemRxiv. [Link]

  • Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides. (2010). The Doyle Group. [Link]

  • Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. (2025). Journal of Chromatography A. [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (n.d.). RSC Publishing. [Link]

  • Intramolecular Palladium-Catalyzed Oxidative Amination of Furans: Synthesis of Functionalized Indoles. (2018). PubMed. [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (n.d.). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Profiling: 6-Fluoro-5-Azaindole-3-Carboxylic Acid

The following guide details the structural elucidation and comparative NMR profiling of 6-fluoro-5-azaindole-3-carboxylic acid (Systematic name: 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid). This analysis compar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation and comparative NMR profiling of 6-fluoro-5-azaindole-3-carboxylic acid (Systematic name: 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid).

This analysis compares the diagnostic utility of standard 1H-NMR against 19F-NMR and 13C-NMR for this specific fluorinated heterocycle, providing a roadmap for researchers confirming scaffold integrity in kinase inhibitor development (e.g., JAK/STAT pathways).

Introduction & Structural Context

The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a bioisostere of indole, frequently employed to improve water solubility and metabolic stability in drug candidates. The introduction of a fluorine atom at the C6 position and a carboxylic acid at C3 creates a unique electronic environment that complicates standard proton NMR due to peak broadening and coupling effects.

  • Target Molecule: 6-fluoro-5-azaindole-3-carboxylic acid

  • Molecular Formula: C₈H₅FN₂O₂

  • Key Challenge: Distinguishing the regioisomerism of the fluorine substitution (C4, C6, or C7) and confirming the oxidation state of the C3 carbonyl.

Comparative Analysis: 1H-NMR vs. 19F-NMR

For this fluorinated scaffold, standard 1H-NMR is often insufficient for rapid purity assessment due to the lack of protons on the pyridine ring (only H4 and H7 remain) and potential overlap with exchangeable protons.

FeatureMethod A: Standard 1H-NMR (DMSO-d₆) Method B: 19F-NMR (Diagnostic Alternative)
Primary Utility Structural connectivity (H-H COSY).Rapid purity assay & Regioisomer confirmation.
Resolution Moderate: H7 often appears as a broadened doublet due to

coupling. COOH proton is broad/invisible.[1]
High: Appears as a sharp, distinct singlet (decoupled) or doublet. No solvent background interference.[2]
Solvent Effect High sensitivity. COOH peak shifts 11-14 ppm depending on water content.Minimal sensitivity to concentration or water content.
Quantification Difficult if water suppression affects the aromatic region.Superior: High dynamic range for detecting non-fluorinated impurities (e.g., des-fluoro precursors).

Recommendation: Use 19F-NMR as the primary release assay for quantitative purity, as it isolates the target signal from proteo-solvent contaminants.

Detailed Spectral Data

The following chemical shifts are diagnostic for the 6-fluoro-5-azaindole core in DMSO-d₆ .

Table 1: 1H-NMR Assignment (400 MHz)

Note: The 5-azaindole nitrogen (N5) causes significant deshielding of the adjacent H4 proton.

PositionShift (δ, ppm)MultiplicityCoupling (

, Hz)
Structural Insight
COOH 12.50 - 13.20br s-Exchangeable; shift varies with concentration.
NH (1) 11.80 - 12.10br s-Indole NH; typically broad.
H2 8.15 - 8.25s (or d)

Deshielded by C3-COOH. Characteristic azaindole H2.
H4 8.75 - 8.90s-Most deshielded aromatic proton (adjacent to N5 and C3).
H7 7.10 - 7.30d

Ortho to Fluorine. Diagnostic doublet confirms F-position.
Table 2: 13C-NMR & 19F-NMR Parameters

The Carbon-Fluorine coupling is the definitive proof of structure.

NucleusAssignmentShift (δ, ppm)Coupling Constant (

)
19F C6-F-72.0 to -76.0 -
13C C6 (ipso)~158.0 - 162.0

Hz (Doublet)
13C C5 (N-C=N)-N/A (Heteroatom)
13C C7 (ortho)~95.0 - 100.0

Hz (Doublet)
13C C3 (COOH)~165.5-
Experimental Protocol: Characterization Workflow

To ensure reproducibility and eliminate "ghost" peaks from aggregation, follow this self-validating protocol.

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology:

  • Sample Preparation (The "Dilution Rule"):

    • Weigh 5-8 mg of the carboxylic acid solid. Note: Do not exceed 10 mg to prevent dimer formation which broadens the COOH and H2 signals.

    • Add 0.6 mL DMSO-d₆.

    • Sonicate for 60 seconds at ambient temperature. Ensure the solution is completely clear; suspension particles will distort the baseline.

  • Acquisition (Sequence Order):

    • Run 1: 1H-NMR (16 scans). Set relaxation delay (d1) to 2.0s to allow COOH relaxation.

    • Run 2: 19F-NMR (Non-decoupled). This confirms the presence of F and its coupling to H7.

    • Run 3: D₂O Shake (Optional). Add 1 drop D₂O to the tube and re-run 1H-NMR. The peaks at ~12.8 (COOH) and ~12.0 (NH) should disappear, confirming exchangeable protons.

  • Data Processing:

    • Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm (1H) or 39.5 ppm (13C). Do not rely solely on TMS for carboxylic acids as the acidic environment can shift the TMS signal slightly.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for confirming the 6-fluoro-5-azaindole regioisomer.

NMR_Workflow Start Crude Product H_NMR 1H NMR (DMSO-d6) Start->H_NMR Decision1 Aromatic Region Analysis H_NMR->Decision1 F_NMR 19F NMR Decision1->F_NMR Check Purity C_NMR 13C NMR (J-Modulation) Decision1->C_NMR Confirm Regioisomer Result_A Confirm: 6-Fluoro (Doublet C6 ~240Hz) F_NMR->Result_A Single Peak ~ -74 ppm C_NMR->Result_A C6 Doublet Result_B Reject: 4-Fluoro (Different J pattern) C_NMR->Result_B C4 Doublet

Figure 1: Logical workflow for distinguishing 6-fluoro isomers using multinuclear NMR. The 13C-F coupling constant is the definitive structural filter.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Dolinšek, J., et al. (2002). Fluoropyridines: Carbon-13 chemical shifts and carbon-fluorine coupling constants.[2][3][4][5] Journal of the American Chemical Society.[5] Link

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Impurities and Residual Solvents. Merck KGaA. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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6-Fluoro-5-azaindole-3-carboxylic acid
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